
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester is a synthetic organic compound It is characterized by the presence of a naphthalene ring substituted with an acetyloxy group at the 4-position, a fluoro group at the 7-position, and an ethyl ester group at the carboxylic acid position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester typically involves multiple steps. One common route starts with the naphthalene ring, which undergoes selective fluorination at the 7-position. This is followed by the introduction of the acetyloxy group at the 4-position through an acetylation reaction. Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The fluoro and acetyloxy groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a naphthoquinone derivative, while reduction could produce a hydroxy-naphthalene compound.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester involves its interaction with specific molecular targets. The acetyloxy and fluoro groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester: This compound has additional methoxy groups, which can alter its chemical properties and reactivity.
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-, ethyl ester: The chloro group can provide different reactivity compared to the fluoro group.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can enhance the compound’s stability and reactivity in certain reactions.
Propiedades
Fórmula molecular |
C15H13FO4 |
|---|---|
Peso molecular |
276.26 g/mol |
Nombre IUPAC |
ethyl 4-acetyloxy-7-fluoronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13FO4/c1-3-19-15(18)11-6-10-7-12(16)4-5-13(10)14(8-11)20-9(2)17/h4-8H,3H2,1-2H3 |
Clave InChI |
LQVICLKLKKADLU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)F)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
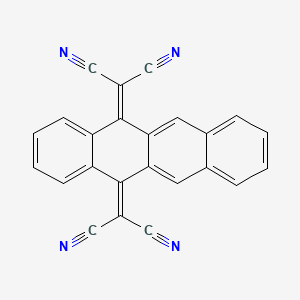
![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)
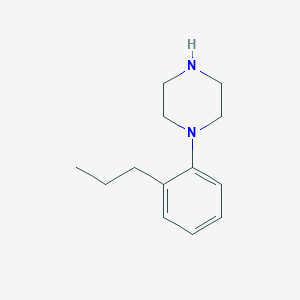
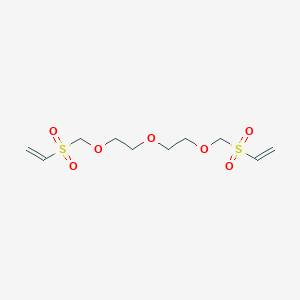
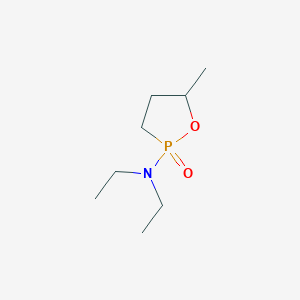

![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)

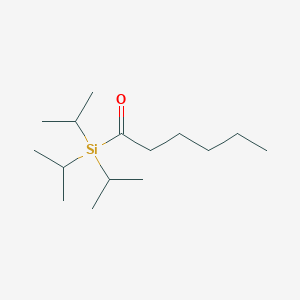
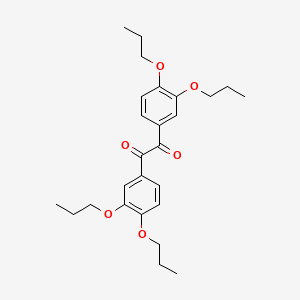
![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)

